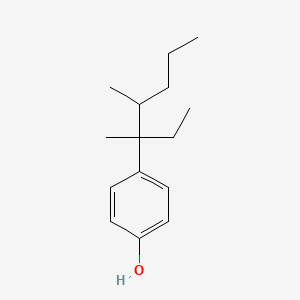
4-(1-Ethyl-1,2-dimethylpentyl)phenol
描述
4-(1-Ethyl-1,2-dimethylpentyl)phenol is a synthetic compound belonging to the family of phenols. It has the molecular formula C15H24O and a molecular weight of 220.35 g/mol. The structure consists of a phenol group attached to an ethyl and dimethylpentyl group. This compound is known for its potential estrogenic activity and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1,2-dimethylpentyl)phenol can be achieved through chemical synthesis routes involving appropriate starting materials and catalysts . The specific synthetic route can be designed based on the desired outcome and the availability of reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods are optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for research and industrial applications .
化学反应分析
Types of Reactions
4-(1-Ethyl-1,2-dimethylpentyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
科学研究应用
4-(1-Ethyl-1,2-dimethylpentyl)phenol has several scientific research applications, including:
Estrogenic Activity Studies: Research has shown that certain isomers of 4-nonylphenol, including this compound, exhibit varying degrees of estrogenic activity. This highlights the endocrine-disrupting potential of these compounds.
Environmental Degradation Studies: Studies have explored the degradation of nonylphenol isomers, including this compound, by specific bacterial strains. These studies reveal insights into the biodegradation pathways and environmental fate of these compounds.
Bioaccumulation Studies: Research involving earthworms has shown the bioaccumulation of nonylphenol isomers, including this compound, in soil environments. These studies contribute to understanding the ecological impact and risk assessment of such compounds in terrestrial ecosystems.
Analytical Chemistry and Structural Analysis: Techniques like gas chromatography-tandem mass spectrometry combined with cluster analysis have been used to elucidate the structures of these isomers, aiding in the understanding of their chemical properties and activities.
作用机制
They are active against a wide range of microorganisms, including some fungi and viruses. The molecular targets and pathways involved in these actions are typically related to the disruption of microbial cell membranes and inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
4-(1-Ethyl-1,4-dimethylpentyl)phenol: This compound has a similar structure but with a different arrangement of the dimethylpentyl group.
4-(1,3-Dimethyl-1-ethylpentyl)phenol: Another similar compound with a different substitution pattern on the phenol ring.
Uniqueness
4-(1-Ethyl-1,2-dimethylpentyl)phenol is unique due to its specific substitution pattern, which influences its chemical properties and biological activities. The presence of the ethyl and dimethylpentyl groups contributes to its distinct estrogenic activity and environmental behavior.
属性
IUPAC Name |
4-(3,4-dimethylheptan-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-7-12(3)15(4,6-2)13-8-10-14(16)11-9-13/h8-12,16H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHNJHVCYPCLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C)(CC)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101339695 | |
| Record name | 4-(1-Ethyl-1,2-dimethylpentyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101339695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866790-14-9 | |
| Record name | 4-(1-Ethyl-1,2-dimethylpentyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866790149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Ethyl-1,2-dimethylpentyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101339695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-ETHYL-1,2-DIMETHYLPENTYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV02QPG4YE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


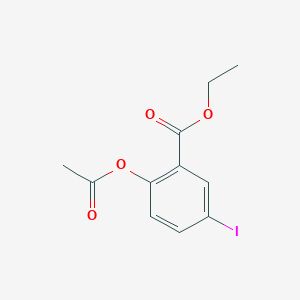
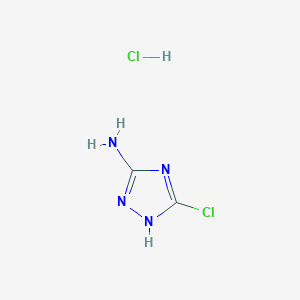

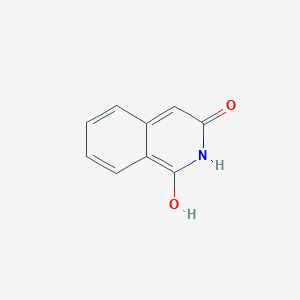
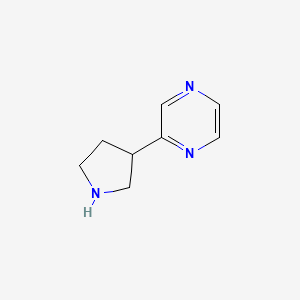

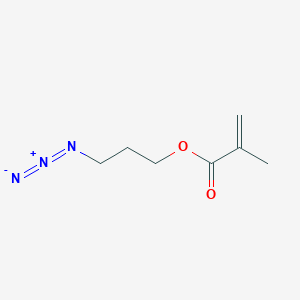
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/new.no-structure.jpg)
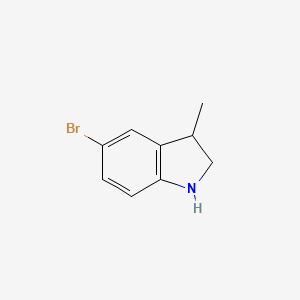


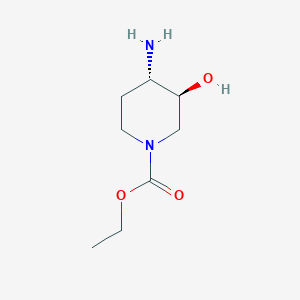

![7-Oxo-7,8,9,10-tetrahydrobenzo[pqr]tetraphene-10-carboxylic acid](/img/structure/B3194822.png)
